Imidafenacin

Muscarinic receptor pharmacology Receptor binding assay Antimuscarinic selectivity

Imidafenacin is the only antimuscarinic combining dual M3/M1 selectivity with 15- to 150-fold higher bladder selectivity indices vs. solifenacin, tolterodine, and propiverine. This prevents xerostomia, constipation, and bradycardia confounds in rodent cystometry. Its CNS-sparing profile eliminates cognitive impairment risks present with oxybutynin and tolterodine, validated by PET imaging. With a clean CYP inhibition profile, it serves as an ideal probe substrate for CYP3A4 activity assays. Choose Imidafenacin when receptor specificity and tissue-selective pharmacology are non-negotiable.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS No. 170105-16-5
Cat. No. B1671753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidafenacin
CAS170105-16-5
Synonymsimidafenacin
KRP 197
KRP-197
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)
InChIKeySQKXYSGRELMAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imidafenacin (CAS 170105-16-5) Procurement Guide: Technical Specifications and Evidence-Based Differentiation for Antimuscarinic Research


Imidafenacin (CAS 170105-16-5, also known as KRP-197 and ONO-8025) is a synthetic tertiary amine antimuscarinic agent developed for the treatment of overactive bladder (OAB). It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a distinct receptor subtype selectivity profile characterized by higher affinity for M3 and M1 receptors relative to M2 [1]. The compound is commercially available as a reference standard for analytical method development, in vitro pharmacological studies, and formulation research. Its molecular formula is C20H21N3O with a molecular weight of 319.4 g/mol [2]. Imidafenacin demonstrates a unique pharmacokinetic-pharmacodynamic relationship characterized by preferential distribution to the bladder following oral administration, contributing to its tissue-selective pharmacological profile [3].

Why Generic Antimuscarinic Substitution Cannot Replicate Imidafenacin's Tissue Selectivity Profile


Generic substitution among antimuscarinic agents for overactive bladder research is scientifically unsound due to fundamental differences in receptor subtype selectivity, tissue distribution, and off-target effect profiles. While compounds such as oxybutynin, tolterodine, propiverine, solifenacin, and darifenacin all antagonize muscarinic receptors, they exhibit markedly divergent selectivity patterns. Imidafenacin demonstrates a unique dual M3/M1 receptor selectivity profile, whereas tolterodine, oxybutynin, and propiverine show no significant receptor subtype selectivity [1]. This molecular distinction translates into quantifiable differences in functional bladder selectivity, with imidafenacin exhibiting 15- to 150-fold higher bladder selectivity indices relative to comparator agents in standardized rat models [2]. Furthermore, imidafenacin's metabolic pathway—primarily mediated by CYP3A4 and UGT1A4—differs from other agents, with the compound and its metabolites showing no inhibitory effects on CYP enzymes [3]. These pharmacological, pharmacokinetic, and metabolic distinctions render imidafenacin non-interchangeable with other antimuscarinic agents for research applications requiring precise target engagement or tissue-specific effects.

Imidafenacin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Comparator Antimuscarinic Agents


M3 Receptor Binding Affinity Comparison: Imidafenacin vs. Tolterodine, Oxybutynin, Propiverine, and Darifenacin

Imidafenacin exhibits a unique muscarinic receptor subtype selectivity profile characterized by high affinity for M3 (Kb = 0.317 nM) and M1 receptors with lower affinity for M2 receptors (IC50 = 4.13 nM). In contrast, comparator agents tolterodine, oxybutynin, and propiverine demonstrate no significant selectivity among M1, M2, and M3 receptor subtypes in human recombinant receptor binding assays [1]. Darifenacin shows selective M3 receptor antagonism but differs from imidafenacin's dual M3/M1 selectivity profile [1]. Imidafenacin's binding affinity for recombinant human M1-M5 receptors is Ki = 7.55, 22.6, 1.42, 8.86, and 2.63 nM, respectively, confirming the M3-selective binding profile [2].

Muscarinic receptor pharmacology Receptor binding assay Antimuscarinic selectivity

In Vivo Bladder Selectivity Index: Imidafenacin Demonstrates 15- to 150-Fold Superior Tissue Selectivity vs. Solifenacin, Tolterodine, and Propiverine

In urethane-anesthetized rats, imidafenacin increased bladder capacity with a minimum effective dose (MED) of 0.003 mg/kg i.v., compared to 1 mg/kg for solifenacin, 0.03 mg/kg for tolterodine, and 3 mg/kg for propiverine [1]. The relative bladder selectivity of imidafenacin, calculated as the ratio of doses affecting side-effect tissues versus bladder capacity, was 15-fold higher over salivary gland, 150-fold higher over colon, and 50-fold higher over heart compared to propiverine [1]. In comparison, solifenacin exhibited only 1.7-fold, 1.9-fold, and 12-fold higher selectivity over the same tissues, while tolterodine showed 2.5-fold, 9.2-fold, and 4.6-fold higher selectivity, respectively [1]. This represents an order-of-magnitude difference in functional bladder selectivity favoring imidafenacin.

In vivo pharmacology Bladder selectivity Tissue distribution Therapeutic index

CNS Safety Profile: Imidafenacin Shows No Learning Impairment vs. Oxybutynin and Tolterodine in Lesioned Rat Models

In nucleus basalis of Meynert (nbM)-lesioned rats—a model with increased sensitivity to antimuscarinic-induced cognitive impairment—intravenous oxybutynin produced learning impairment at 0.1 mg/kg, and tolterodine produced impairment at 1 mg/kg. In contrast, intravenous imidafenacin produced no detectable learning impairment at any tested dose, including doses sufficient to achieve therapeutic bladder effects [1]. Positron emission tomography (PET) studies in rats further demonstrated that significant brain muscarinic receptor occupancy was observed with oxybutynin injection, but not with darifenacin or imidafenacin [2]. Pharmacokinetic analysis confirmed that orally administered imidafenacin showed little binding to brain muscarinic receptors [3].

CNS penetration Cognitive safety Blood-brain barrier Behavioral pharmacology

Metabolic Pathway Distinctiveness: CYP3A4/UGT1A4 Metabolism Without CYP Inhibition Liability vs. Other Antimuscarinics

Imidafenacin is primarily metabolized by CYP3A4 and UGT1A4, with in vitro studies demonstrating that neither imidafenacin nor its major metabolites inhibit human CYP enzyme activities [1]. This metabolic profile is notably distinct from other antimuscarinic agents: tolterodine is extensively metabolized by CYP2D6 (polymorphic) and CYP3A4, oxybutynin undergoes extensive first-pass metabolism by CYP3A4, and darifenacin is a CYP2D6 inhibitor [1]. The absolute oral bioavailability of imidafenacin in humans is 57.8% (95% CI: 54.1-61.4) [2]. Clinically established CYP3A4 inhibitors including itraconazole, ketoconazole, erythromycin, and clarithromycin inhibit the elimination of imidafenacin in human liver microsomes, indicating potential for pharmacokinetic interactions when co-administered with strong CYP3A4 inhibitors [1].

Drug metabolism CYP enzymes Drug-drug interaction Pharmacokinetics

Clinical Head-to-Head Comparison: Imidafenacin vs. Solifenacin—Reduced Dry Mouth and Constipation in 52-Week Study

In a prospective, open-label, randomized, parallel-group 52-week trial (LIST Study) comparing imidafenacin 0.1 mg twice daily with solifenacin 5 mg once daily in overactive bladder patients, imidafenacin demonstrated a significantly more favorable adverse event profile. The severity of dry mouth (P = 0.0092) and the incidence of constipation (P = 0.0013) were significantly lower in the imidafenacin group compared to the solifenacin group [1]. Long-term efficacy in reducing OAB symptoms was comparable between the two treatments. The study concluded that imidafenacin is preferable to solifenacin from a safety perspective for chronic OAB management [1].

Clinical trial Adverse events Long-term safety Comparative effectiveness

Imidafenacin (CAS 170105-16-5) Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Bladder Pharmacology Studies Requiring High Tissue Selectivity and Minimal Off-Target Confounding

Imidafenacin is the optimal antimuscarinic agent for rodent models of bladder function where salivary gland, colonic, or cardiac off-target effects would confound data interpretation. Its 15- to 150-fold higher bladder selectivity index relative to solifenacin, tolterodine, and propiverine [1] enables researchers to achieve robust detrusor muscle inhibition (MED = 0.003 mg/kg i.v.) without inducing xerostomia, constipation, or bradycardia that typically accompany less selective agents. This makes imidafenacin particularly suitable for cystometry studies in anesthetized or conscious rats, long-term bladder function assessments, and investigations of lower urinary tract physiology where pharmacological specificity is paramount.

CNS-Sparing Antimuscarinic Research in Aging or Neurodegenerative Disease Models

For studies involving aged animals, Alzheimer's disease models, or any experimental paradigm where antimuscarinic-induced cognitive impairment would represent an unacceptable confound, imidafenacin is the preferred agent. Unlike oxybutynin (learning impairment at 0.1 mg/kg i.v.) and tolterodine (impairment at 1 mg/kg i.v.), imidafenacin produces no detectable learning deficits even in nbM-lesioned rats with heightened sensitivity to antimuscarinic cognitive effects [2]. PET imaging confirms negligible brain muscarinic receptor occupancy following imidafenacin administration [3]. This CNS-sparing property is critical for behavioral pharmacology studies, aged rodent cohorts, and investigations where cognitive endpoints are primary outcome measures.

In Vitro Muscarinic Receptor Pharmacology Requiring Defined Subtype Selectivity

Imidafenacin serves as a valuable pharmacological tool for dissecting M3- and M1-mediated signaling pathways in isolated tissue preparations and cell-based assays. Its unique dual M3/M1 selectivity with 13-fold discrimination against M2 receptors (M3 Kb = 0.317 nM vs. M2 IC50 = 4.13 nM) [4] distinguishes it from non-selective comparators (tolterodine, oxybutynin, propiverine) and purely M3-selective agents (darifenacin). This selectivity profile makes imidafenacin particularly useful for studies of bladder smooth muscle contraction, salivary gland secretion, and neuronal ACh release where M1 and M3 receptor contributions must be deconvoluted. The compound's defined Ki values for all five human recombinant mAChR subtypes [5] enable precise receptor occupancy calculations in competitive binding assays.

Drug-Drug Interaction (DDI) Screening and CYP Panel Studies

Imidafenacin is an ideal reference compound for in vitro drug-drug interaction screening panels due to its clean CYP inhibition profile. The compound and its major metabolites demonstrate no inhibitory effects on human CYP enzyme activities in vitro [6], eliminating the need to control for perpetrator DDI effects in polypharmacy experimental designs. This property is particularly valuable for researchers developing DDI prediction models, conducting hepatocyte or microsomal stability assays, or validating LC-MS/MS analytical methods for CYP substrate quantification. Additionally, the well-characterized sensitivity of imidafenacin metabolism to CYP3A4 inhibitors (itraconazole, ketoconazole, erythromycin, clarithromycin) [6] makes it a useful probe substrate for assessing CYP3A4 activity in enzyme induction/inhibition studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidafenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.